molecular formula C22H16O6S B2669689 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 637749-48-5

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2669689
CAS No.: 637749-48-5
M. Wt: 408.42
InChI Key: JYKMBPWJMGBNBN-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H16O6S and its molecular weight is 408.42. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Characterization
Research has explored the synthesis of poly(hexyl thiophene-3-carboxylate) and related polymers through palladium-catalyzed oxidative direct arylation polymerization. This method has shown efficacy in generating high molecular weight polymers without the need for functionalization requirements of traditional methods. The study highlights the role of the ester functional group in promoting the generation of high-quality polymers, demonstrating absorption coefficients, electrochemical HOMO levels, and semi-crystallinity comparable to traditional methods. This expands the understanding of polymer synthesis under mild conditions (Gobalasingham, Noh, & Thompson, 2016).

Synthetic Methods Development
Novel synthetic routes for creating tetrasubstituted thiophenes have been developed, showcasing efficient and economical synthesis. These methods utilize ring opening and annulation strategies, contributing to the synthetic chemistry field by providing accessible pathways for complex molecule creation. Such advancements underscore the continual development of synthetic methods to accommodate the synthesis of complex structures with potential applications in various fields (Sahu et al., 2015).

Aldose Reductase Inhibitory Activity
The synthesis of compounds structurally related to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, with a focus on aldose reductase inhibitory activity, highlights the therapeutic potential of these molecules. By employing selective alkylation routes, researchers synthesized capillarisin sulfur analogues demonstrating the utility of these compounds in medicinal chemistry and their potential application in treating conditions associated with aldose reductase activity (Igarashi et al., 2005).

Electrochemical Applications
The development of new polymers via oxidative direct arylation polymerization, including random copolymers of poly(hexyl thiophene-3-carboxylate), shows potential for electrochemical applications. These materials, synthesized under conditions that enable high regioregularities, have been evaluated for their electrochemical properties, demonstrating the broad applicability of these synthetic strategies in creating materials for electronic and electrochemical devices (Gobalasingham, Pankow, & Thompson, 2017).

Material Science and Nanotechnology
Research into the synthesis, characterization, and application of novel polythiophene films for potentiometric sensors showcases the intersection of material science and nanotechnology. These films, modified with quinone functionalities, demonstrate potential in the development of sensors for detecting reduced thiols, highlighting the versatility of this compound derivatives in sensor technology (Etienne et al., 2008).

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-25-17-8-5-13(10-19(17)26-2)16-12-27-18-11-14(6-7-15(18)21(16)23)28-22(24)20-4-3-9-29-20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKMBPWJMGBNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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